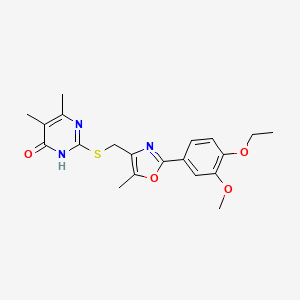

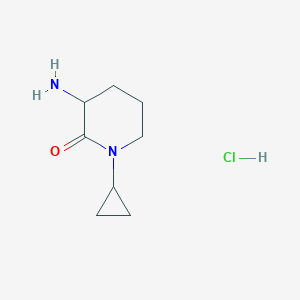

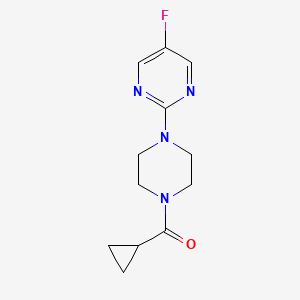

![molecular formula C10H14N2OS B2688602 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane CAS No. 2199301-81-8](/img/structure/B2688602.png)

3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” is a complex organic molecule that contains a thiazole ring and a bicyclo[2.2.2]octane structure . Thiazoles are an important class of heterocyclic compounds found in many biologically active drugs . Bicyclo[2.2.2]octane is a type of cycloalkane that is used in various chemical reactions .

Synthesis Analysis

The synthesis of thiazole and thiazolyl compounds has been a fascinating field in therapeutic science . Various synthetic procedures have been reported, including the Hantzsch reaction and multi-component approaches . The synthesis of complex bicyclo[3.2.1]octane scaffolds has also been developed .Molecular Structure Analysis

The geometric structure calculations of similar compounds have been performed at various levels . The substituent effects in disubstituted cyclohexa-1,3-diene systems have been examined, and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems have been evaluated .Chemical Reactions Analysis

DABCO (1,4-diazabicyclo[2.2.2]octane) has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, such as the one , have been found to exhibit antimicrobial properties . They have been used in the development of new molecules with potent antimicrobial activities .

Anticancer Activity

Thiazole-based compounds have been studied for their potential anticancer properties . For example, tiazofurin, a thiazole derivative, is used in cancer treatment .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential applications in this area.

Antihypertensive Activity

Thiazole derivatives have also been associated with antihypertensive activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.

Antioxidant Activity

Thiazole-based compounds have been found to exhibit antioxidant properties . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could be used in the development of new antioxidants .

Hepatoprotective Activity

Thiazole derivatives have been associated with hepatoprotective activities . This could be another potential application of “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”.

Industrial Applications

Thiazole derivatives have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . This suggests that “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane” could also have potential industrial applications.

Antibacterial Properties

A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines, which could include “3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane”, were synthesized and their antibacterial properties were evaluated against various bacterial strains .

Future Directions

The study of the substituent effect in disubstituted cyclohexa-1,3-diene systems and the relationships between an impact of the substituents realized in those series with those found in bicyclo[2.2.2]octane systems could be a potential future direction . Additionally, the development of new synthetic ways for the development of thiazole and thiazolyl compounds is of remarkable concern .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular components .

Mode of Action

It is known that similar compounds can act as catalysts for various organic reactions . This suggests that 3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane may also interact with its targets to facilitate certain biochemical reactions.

Biochemical Pathways

Similar compounds have been implicated in various biochemical processes, suggesting that this compound may also influence a range of cellular pathways .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties, suggesting that this compound may also have unique adme characteristics .

Result of Action

Similar compounds have been shown to have various biological effects, suggesting that this compound may also have a range of cellular impacts .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors, suggesting that this compound may also be affected by the surrounding environment .

properties

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-4-12-5-2-8(1)9(7-12)13-10-11-3-6-14-10/h3,6,8-9H,1-2,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTQOLOLPFXQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

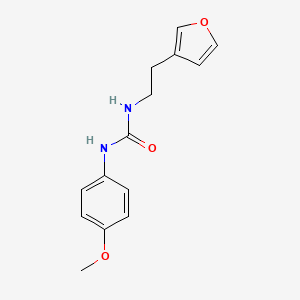

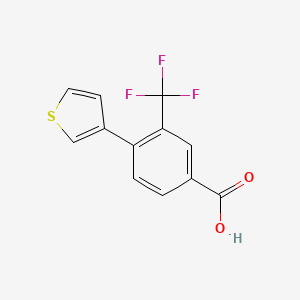

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)

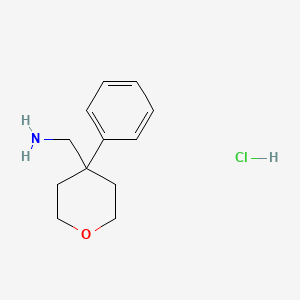

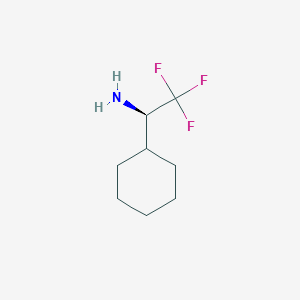

![8-chloro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2688534.png)

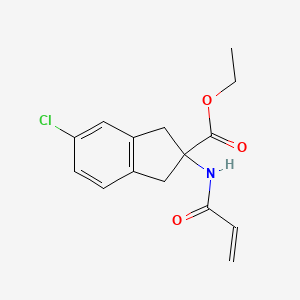

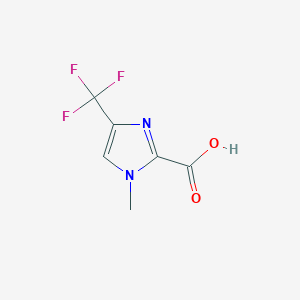

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2688535.png)

![2-(2-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2688542.png)